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  • Product: 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid
  • CAS: 74651-62-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Sulfonylation of 2,3-Dimethoxybenzoic Acid

Abstract This technical guide provides a comprehensive examination of the sulfonylation of 2,3-dimethoxybenzoic acid, a key transformation in the synthesis of advanced pharmaceutical intermediates and specialty chemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the sulfonylation of 2,3-dimethoxybenzoic acid, a key transformation in the synthesis of advanced pharmaceutical intermediates and specialty chemicals. We will explore the underlying principles of the electrophilic aromatic substitution (EAS) mechanism, conduct a detailed analysis of the reaction's regioselectivity, and present a robust, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement this important synthetic reaction.

Introduction: Strategic Importance of 2,3-Dimethoxybenzoic Acid Derivatives

2,3-Dimethoxybenzoic acid, also known as o-veratric acid, is a versatile building block in organic synthesis. Its methoxy-substituted aromatic ring allows for selective functionalization, making it a valuable precursor for more complex molecules, including heterocyclic compounds and functionalized polymers.[1] The introduction of a sulfonyl or chlorosulfonyl group onto this scaffold further enhances its synthetic utility, creating bifunctional intermediates crucial for the development of sulfonamide-based therapeutics and other advanced materials. The sulfonylation reaction, therefore, represents a critical step in unlocking the potential of this substrate.

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The sulfonylation of 2,3-dimethoxybenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism. This fundamental reaction class involves a two-step process:

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E+). This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]

  • Rearomatization: A base in the reaction mixture abstracts a proton from the carbon atom bonded to the electrophile, collapsing the sigma complex and restoring the highly stable aromatic system.[4]

The overall result is the substitution of a hydrogen atom on the aromatic ring with the electrophile.[5]

The Sulfonylation Reaction: Mechanism and Regioselectivity

Chlorosulfonation, the most direct method for introducing a sulfonyl chloride group (-SO₂Cl), utilizes chlorosulfonic acid (ClSO₃H) as the sulfonating agent.[6] This powerful reagent serves as the source for the active electrophile.[1]

Generation of the Electrophile

Chlorosulfonic acid is a potent sulfonating agent that can generate the electrophilic species required for the reaction.[5] At lower temperatures, the active electrophile is often considered to be the sulfonyl chloride cation (SO₂Cl⁺), generated through the auto-protolysis of chlorosulfonic acid.[7] At higher temperatures, sulfur trioxide (SO₃) may also act as the electrophile.[7]

Regioselectivity: The Directing Influence of Substituents

The position of electrophilic attack on the 2,3-dimethoxybenzoic acid ring is not random; it is precisely controlled by the electronic effects of the existing substituents.

  • -OCH₃ (Methoxy) Groups: The two methoxy groups at positions C-2 and C-3 are strong activating groups. They donate electron density to the ring through resonance (a +R effect), making the ring more nucleophilic and thus more reactive towards electrophiles.[3][8] These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves.[9][10]

  • -COOH (Carboxylic Acid) Group: The carboxylic acid group at C-1 is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects (-I, -R effects), making the ring less reactive.[11] This group is a meta-director.[9][12]

Analysis of Potential Substitution Sites:

  • C-4: Ortho to the C-3 methoxy group, but meta to the C-2 methoxy and the carboxylic acid.

  • C-5: Para to the C-2 methoxy group and meta to both the C-1 carboxylic acid and the C-3 methoxy group. This position is electronically enriched by the powerful para-directing C-2 methoxy group and aligns with the meta-directing preference of the other two substituents.

  • C-6: Ortho to the C-2 methoxy group and ortho to the carboxylic acid. This position is sterically hindered by the adjacent carboxylic acid group.

The concerted directing effects overwhelmingly favor substitution at the C-5 position . The strong activating, para-directing influence of the C-2 methoxy group, combined with the meta-directing influence of the C-1 and C-3 substituents, creates a highly activated and sterically accessible site for electrophilic attack. This leads to the formation of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid .[13]

Step-by-Step Reaction Mechanism

The mechanism for the chlorosulfonation of 2,3-dimethoxybenzoic acid is illustrated below.

Caption: Reaction mechanism for the chlorosulfonation of 2,3-dimethoxybenzoic acid.

Experimental Protocol: Synthesis of 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic Acid

Disclaimer: This protocol is adapted from established procedures for similar aromatic compounds and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chlorosulfonic acid is highly corrosive and reacts violently with water.[1]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (Molar Eq.)Notes
2,3-Dimethoxybenzoic Acid182.171.0Substrate
Chlorosulfonic Acid (ClSO₃H)116.52~5.0Reagent and solvent; use a large excess.[6]
Dichloroethane (DCE)98.96-Optional inert solvent.[7]
Crushed Ice / Deionized Water18.02-For reaction quenching.
Step-by-Step Procedure
  • Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl gas. Ensure all glassware is thoroughly dried.

  • Reagent Charging: In the fume hood, carefully charge the reaction flask with chlorosulfonic acid (~5 molar equivalents). Begin stirring and cool the flask in an ice/salt bath to an internal temperature of 0-5 °C.

  • Substrate Addition: Add 2,3-dimethoxybenzoic acid (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 65-70 °C using an oil bath.[7] Maintain this temperature for 2-4 hours, or until reaction completion is confirmed by an appropriate method (e.g., TLC or HPLC analysis of a carefully quenched aliquot).

  • Workup - Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and cautiously, pour the reaction mixture onto the stirred ice slurry in the fume hood. This process is highly exothermic and will generate a large amount of HCl gas.

  • Isolation: The product, 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid, will precipitate as a solid. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids. Dry the solid product under vacuum to a constant weight. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.[4]

Experimental Workflow Diagram

Experimental Workflow A Setup & Cool Dry 3-neck RBF with stirrer, gas trap. Cool ClSO₃H to 0-5 °C. B Substrate Addition Add 2,3-dimethoxybenzoic acid portion-wise, keeping T < 10 °C. A->B C Reaction Warm to RT, then heat to 65-70 °C for 2-4 hours. B->C D Quench Cool to RT. Pour reaction mixture slowly onto crushed ice. C->D E Isolate & Wash Collect solid by vacuum filtration. Wash with cold DI water until neutral. D->E F Dry Dry product under vacuum to constant weight. E->F G Final Product 5-(Chlorosulfonyl)-2,3- dimethoxybenzoic Acid F->G

Caption: Step-by-step workflow for the synthesis of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid.

Conclusion

The sulfonylation of 2,3-dimethoxybenzoic acid is a robust and predictable example of electrophilic aromatic substitution. A thorough understanding of the directing effects of the methoxy and carboxylic acid substituents is paramount to rationalizing the exclusive formation of the C-5 substituted product. By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols when handling chlorosulfonic acid, high yields of the desired 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid can be reliably achieved. This versatile intermediate serves as a valuable platform for the synthesis of a wide array of functional molecules for the pharmaceutical and materials science industries.

References

  • PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). PrepChem.com. Retrieved from [Link]

  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec. Retrieved from [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CA2019071A1 - Process for the preparation of aromatic sulfonyl chlorides.
  • DU Chem. (2020, March 20). Experimental Procedures. Retrieved from [Link]

  • ProQuest. (n.d.). Aromatic Sulfonations and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • NPTEL. (n.d.). Module 5 : Electrophilic Aromatic Substitution. NPTEL Archive. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • gsrs. (n.d.). 5-(CHLOROSULFONYL)-2,3-DIMETHOXYBENZOIC ACID. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

  • LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Zhang, L., et al. (2012). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Science China Chemistry, 55(1), 133-137.
  • Clark, J. (2020, February 15). Aromatic Electrophilic substitution. SlideShare. Retrieved from [Link]

  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Foley, D. P., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN101792387B - Preparation method of 2,3,4-trimethoxybenzoic acid.

Sources

Exploratory

Technical Guide: Synthesis Intermediates for 2,3-Dimethoxy Substituted Benzamides

Executive Summary The 2,3-dimethoxybenzamide moiety is a privileged pharmacophore in medicinal chemistry, distinct from its more common 3,4-dimethoxy (veratric) isomer.[1] This substitution pattern is critical for establ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dimethoxybenzamide moiety is a privileged pharmacophore in medicinal chemistry, distinct from its more common 3,4-dimethoxy (veratric) isomer.[1] This substitution pattern is critical for establishing specific steric and electronic environments in dopamine


/

receptor antagonists (e.g., substituted salicylamides), sigma receptor ligands, and novel agrochemicals.[1]

The synthesis of the core intermediate—2,3-dimethoxybenzoic acid —presents unique regiochemical challenges due to the steric crowding of adjacent methoxy groups.[1] This guide details two validated synthetic pathways: an Optimized Classical Route (via o-vanillin) suitable for scale-up, and a Precision Route (via Directed Ortho-Metalation) for rapid laboratory synthesis.[1] It concludes with amidation protocols and critical quality control parameters.

Part 1: Strategic Significance & Pharmacophore Analysis

The 2,3-dimethoxy arrangement induces a specific non-planar conformation.[1] Unlike the 3,4-pattern, the methoxy group at the 2-position (ortho) is forced out of coplanarity with the benzene ring due to steric clash with the carbonyl group (in benzamides) or the 3-methoxy group.[1]

  • Electronic Effect: The 2-methoxy group acts as a hydrogen bond acceptor in many active sites but also disrupts conjugation between the amide and the phenyl ring.

  • Steric Effect: It creates a "molecular twist" often required for receptor subtype selectivity (e.g., distinguishing

    
     from 
    
    
    
    ).

Part 2: Optimized Classical Route (Oxidation-Methylation)[1]

While 2,3-dihydroxybenzoic acid can be methylated directly, the process is often plagued by over-alkylation or partial methylation.[1] A more robust industrial approach utilizes o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting material.[1] This route is preferred for kilogram-scale synthesis due to lower reagent costs and safer handling.

Workflow Diagram

classical_route Start o-Vanillin (2-OH-3-OMe-Benzaldehyde) Step1 Methylation (DMS or MeI, K2CO3) Start->Step1 Acetone, Reflux Inter 2,3-Dimethoxybenzaldehyde Step1->Inter >90% Yield Step2 Pinnick Oxidation (NaClO2, NaH2PO4) Inter->Step2 t-BuOH/H2O End 2,3-Dimethoxybenzoic Acid Step2->End Scavenger: 2-Methyl-2-butene

Figure 1: The o-vanillin route avoids the regioselectivity issues of starting from bare catechol.[1]

Detailed Protocol
Step 1: Methylation of o-Vanillin

Objective: Convert the phenol to a methoxy group.

  • Reagents: o-Vanillin (1.0 eq), Dimethyl Sulfate (DMS, 1.1 eq) or Methyl Iodide (MeI, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: Acetone (Reagent Grade).

  • Procedure:

    • Dissolve o-vanillin in acetone (0.5 M concentration).

    • Add anhydrous

      
      .
      
    • Add methylating agent dropwise. Caution: DMS is highly toxic; use a scrubber.

    • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Filter inorganic salts. Concentrate filtrate. Partition between EtOAc and 1M NaOH (to remove unreacted phenol). Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      
    • Yield: Typically 92–95% of 2,3-dimethoxybenzaldehyde (solid).

Step 2: Pinnick Oxidation

Objective: Mild oxidation of aldehyde to acid without demethylation.

  • Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Sodium Chlorite (

    
    , 1.5 eq), Sodium Dihydrogen Phosphate (
    
    
    
    , 1.1 eq), 2-Methyl-2-butene (Scavenger, 5.0 eq).[1]
  • Solvent: t-Butanol / Water (3:1).

  • Procedure:

    • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

    • Dissolve

      
       and 
      
      
      
      in water.
    • Add the aqueous salt solution to the organic phase dropwise at room temperature.

    • Stir for 2–4 hours. The mixture typically turns pale yellow.

    • Workup: Evaporate volatile t-BuOH. Acidify aqueous residue to pH 2 with 1M HCl. The product usually precipitates.[2]

    • Purification: Recrystallize from Ethanol/Water.

    • Yield: 85–90%.

Part 3: Precision Route (Directed Ortho-Metalation)[1]

For laboratories equipped for air-sensitive chemistry, the Directed Ortho-Metalation (DoM) of veratrole (1,2-dimethoxybenzene) is the most atom-economical route.[1] It introduces the carboxyl group directly onto the ring.

Mechanistic Insight

The 1-methoxy group coordinates with the lithium cation, directing deprotonation to the adjacent 2-position (which corresponds to the 3-position in the final benzoic acid numbering, relative to the newly formed carboxyl group).[1] Wait—correction: In veratrole (1,2-dimethoxybenzene), the 3-position (ortho to one OMe, meta to the other) is the site of lithiation due to the "ortho-lithiation" effect.[1] The position between the two oxygens (C2) is theoretically more acidic but sterically crowded and less stabilized by chelation in this specific substrate compared to the 3-position.

Target Transformation: Veratrole


 3-Lithioveratrole 

2,3-Dimethoxybenzoic acid.[1]
Workflow Diagram

dom_route Substrate Veratrole (1,2-Dimethoxybenzene) Intermediate [3-Lithio-1,2-dimethoxybenzene] (Reactive Intermediate) Substrate->Intermediate THF, 0°C to RT Coordination Directed Reagent n-Butyllithium (n-BuLi) (2.5M in Hexanes) Reagent->Intermediate Product 2,3-Dimethoxybenzoic Acid Intermediate->Product 1. CO2 Bubble 2. HCl Hydrolysis Quench CO2 (Dry Ice)

Figure 2: DoM pathway leveraging the directing ability of methoxy groups.[3]

Detailed Protocol
  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Add Veratrole (1.0 eq) and anhydrous THF (0.5 M).

  • Lithiation: Cool to 0°C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise.

    • Note: Unlike many DoM reactions requiring -78°C, veratrole lithiation is often successful at 0°C or room temperature due to the stability of the chelated lithium intermediate [1].

    • Stir at RT for 2 hours to ensure complete lithiation.

  • Carboxylation: Cool the mixture to -78°C. Bubble excess dry

    
     gas (passed through a drying tube) into the solution, or pour the reaction mixture onto crushed dry ice.
    
  • Quench: Allow to warm to RT. Quench with water, then basify with 1M NaOH (to extract the acid salt).

  • Isolation: Wash the aqueous layer with Ether (to remove unreacted veratrole). Acidify the aqueous layer with conc.[4] HCl to precipitate the product.[2][5]

  • Yield: 75–85%.

Part 4: Amidation Protocols (The Convergence)

Once the acid is secured, converting it to the benzamide requires overcoming the steric hindrance of the 2,6-substituents (the 2-OMe and the ring hydrogen).[1]

Method A: Acid Chloride (Robust)

Best for anilines and non-nucleophilic amines.

  • Activation: Reflux 2,3-dimethoxybenzoic acid in Thionyl Chloride (

    
    )  (5.0 eq) for 2 hours.
    
  • Evaporation: Remove excess

    
     under vacuum (azeotrope with toluene to remove traces).
    
  • Coupling: Dissolve the resulting acid chloride in DCM. Add the amine (1.1 eq) and Triethylamine (

    
    )  (2.0 eq) at 0°C.
    
  • Observation: A precipitate (

    
    ) forms immediately.
    
Method B: HATU Coupling (Mild)

Best for complex amines or chiral substrates prone to racemization.

  • Cocktail: Mix Acid (1.0 eq), Amine (1.1 eq), and HATU (1.2 eq) in DMF.

  • Base: Add DIPEA (3.0 eq).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF, then 
    
    
    
    .

Part 5: Quality Control & Data Specifications

Critical Process Parameters (CPPs)
ParameterClassical RouteDoM RouteImpact
Temperature Reflux (Acetone)0°C

-78°C
DoM requires strict temp control to avoid isomerization.[1]
Moisture Tolerant (Step 2)IntolerantDoM fails with >100ppm water.
Impurity 2-Hydroxy-3-methoxy...[1][6][7]Isomeric acidsIncomplete methylation vs. wrong lithiation site.
Analytical Profile (2,3-Dimethoxybenzamide)[1][2][8]
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.50 (br s, 1H, NH), 7.30 (br s, 1H, NH).[1]
      
    • 
       7.10 (dd, 1H, Ar-H), 7.05 (dd, 1H, Ar-H), 6.95 (t, 1H, Ar-H).[1]
      
    • 
       3.85 (s, 3H, 3-OMe), 3.75 (s, 3H, 2-OMe).[1]
      
    • Key Feature: The two methoxy singlets are distinct; the 2-OMe is often shielded relative to the 3-OMe due to the twist.

References

  • Snieckus, V. (1990). Directed ortho metalation.[8][9][10][11] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[1] Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard reference for DoM regioselectivity).
  • Pinnick, H. W., et al. (1981).[1] Oxidation of aldehydes to carboxylic acids.[12] Tetrahedron, 37(11), 2091-2096.[1] Link

  • Reich, H. J. (2023). Bordwell pKa Table & Lithiation Data. University of Wisconsin-Madison. Link

  • Org. Synth. (1943). Veratraldehyde synthesis (Historical context for methylation). Organic Syntheses, Coll.[1][4] Vol. 2, p.619.[1] Link

Sources

Foundational

A Comparative Analysis for the Modern Medicinal Chemist: 5-Chlorosulfonyl-2,3-dimethoxybenzoic Acid vs. 5-Chlorosulfonyl-2-methoxybenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of su...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the selection of appropriate building blocks is a critical determinant of success. Arylsulfonyl chlorides, in particular, are a class of reagents that have garnered significant attention due to their versatile reactivity, enabling the synthesis of a wide array of sulfonamide-based therapeutics. This guide provides a detailed comparative analysis of two closely related yet distinct building blocks: 5-chlorosulfonyl-2,3-dimethoxybenzoic acid and 5-chlorosulfonyl-2-methoxybenzoic acid. By delving into their synthesis, physicochemical properties, and reactivity, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Methoxy Groups

The seemingly minor structural difference between these two molecules – the presence of an additional methoxy group at the 3-position in 5-chlorosulfonyl-2,3-dimethoxybenzoic acid – gives rise to subtle yet significant alterations in their physical and chemical properties. A summary of these properties is presented in the table below.

Property5-Chlorosulfonyl-2,3-dimethoxybenzoic Acid5-Chlorosulfonyl-2-methoxybenzoic Acid
Molecular Formula C9H9ClO6S[1][2]C8H7ClO5S[3]
Molecular Weight 280.68 g/mol [1][2]250.66 g/mol [3]
Appearance White to off-white solidWhite to off-white solid
Melting Point Not available147-149 °C
Boiling Point Not available441.8 ± 30.0 °C at 760 mmHg
Solubility Soluble in many organic solventsSoluble in many organic solvents
pKa (predicted) ~2.5 - 3.5~3.0 - 4.0

Synthesis: Crafting the Building Blocks

The synthesis of both compounds typically involves the chlorosulfonation of the corresponding substituted benzoic acid.

Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid

A well-established method for the synthesis of 5-chlorosulfonyl-2-methoxybenzoic acid involves the direct chlorosulfonation of 2-methoxybenzoic acid (o-anisic acid).[4]

Experimental Protocol:

  • To a stirred mixture of dichloroethane, 2-methoxybenzoic acid, and sodium chloride, add chlorosulfonic acid dropwise over several hours at a controlled temperature (e.g., 20°C).

  • After the addition is complete, warm the reaction mixture to 40°C and then to 65-70°C and maintain for an extended period (e.g., 17 hours).

  • Cool the reaction mixture and carefully pour it into ice water to precipitate the product.

  • Isolate the solid product by filtration, wash with cold water, and dry to yield 5-chlorosulfonyl-2-methoxybenzoic acid.

Synthesis_Workflow

Proposed Synthesis of 5-Chlorosulfonyl-2,3-dimethoxybenzoic Acid

While a specific protocol for the synthesis of 5-chlorosulfonyl-2,3-dimethoxybenzoic acid is not as commonly reported, a similar approach starting from 2,3-dimethoxybenzoic acid is the most logical route. The presence of two electron-donating methoxy groups makes the aromatic ring highly activated towards electrophilic aromatic substitution.[5]

Proposed Experimental Protocol:

  • Dissolve 2,3-dimethoxybenzoic acid in a suitable inert solvent (e.g., chloroform or dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add an excess of chlorosulfonic acid to the cooled solution with vigorous stirring. The use of excess chlorosulfonic acid helps to drive the reaction towards the formation of the sulfonyl chloride.[6]

  • After the addition, allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

Proposed_Synthesis_Workflow

Comparative Reactivity Analysis: The Influence of the Second Methoxy Group

The reactivity of these molecules is primarily centered around two functional groups: the sulfonyl chloride and the carboxylic acid. The additional methoxy group in the 2,3-dimethoxy analog introduces both electronic and steric effects that can modulate the reactivity of these sites.

Reactivity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides.[7] The reactivity of the sulfonyl chloride is influenced by the electronic nature of the substituents on the aromatic ring.

  • Electronic Effects: Methoxy groups are electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). Overall, they are considered activating groups in electrophilic aromatic substitution. In the context of the sulfonyl chloride's reactivity, the electron-donating nature of the methoxy groups increases the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the sulfur atom in the sulfonyl chloride group. With two methoxy groups, 5-chlorosulfonyl-2,3-dimethoxybenzoic acid is expected to have a slightly less electrophilic sulfonyl chloride compared to the 2-methoxy analog. This would translate to a marginally slower rate of reaction with nucleophiles.

  • Steric Effects: The presence of a methoxy group at the 2-position (ortho to the point of attachment of the sulfonyl chloride) can introduce steric hindrance. However, studies on the solvolysis of ortho-substituted arenesulfonyl chlorides have shown that ortho-alkyl groups can sometimes lead to an unexpected rate acceleration, a phenomenon attributed to a "positive steric effect" where the ortho substituent restricts the rotation around the C-S bond, favoring a transition state geometry that is more amenable to nucleophilic attack.[8][9] The methoxy group at the 3-position is meta to the sulfonyl chloride and is less likely to exert a significant direct steric effect on the sulfonyl chloride itself.

Reactivity_Comparison

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group can undergo typical reactions such as esterification and amidation. The acidity of the carboxylic acid, and thus its reactivity towards certain reagents, will be influenced by the substituents on the ring. The electron-withdrawing sulfonyl chloride group will increase the acidity of the carboxylic acid in both molecules. The additional electron-donating methoxy group in the 2,3-dimethoxy analog is expected to slightly decrease the acidity of the carboxylic acid compared to the 2-methoxy analog, making it a slightly weaker acid.

Applications in Medicinal Chemistry: Enabling the Synthesis of Key Pharmaceuticals

Both 5-chlorosulfonyl-2,3-dimethoxybenzoic acid and 5-chlorosulfonyl-2-methoxybenzoic acid serve as valuable intermediates in the synthesis of various biologically active molecules.

5-Chlorosulfonyl-2-methoxybenzoic Acid

This compound is a key intermediate in the synthesis of several important pharmaceuticals. For instance, it is a precursor in the synthesis of the deuterated form of S-(-)-Sulpiride, a dopamine D2 and D3 receptor antagonist.[10]

5-Chlorosulfonyl-2,3-dimethoxybenzoic Acid

The 2,3-dimethoxybenzoic acid scaffold is found in a number of bioactive compounds and is used as a precursor for the synthesis of molecules with anti-inflammatory and antimicrobial properties.[5] Derivatives of trimethoxybenzoic acid, which are structurally related, have been investigated as potential efflux pump inhibitors in bacteria.[11] The chlorosulfonylated version of 2,3-dimethoxybenzoic acid provides a reactive handle to incorporate this privileged scaffold into a diverse range of potential drug candidates.

Safety and Handling: Essential Precautions

Both 5-chlorosulfonyl-2,3-dimethoxybenzoic acid and 5-chlorosulfonyl-2-methoxybenzoic acid are corrosive and moisture-sensitive compounds. The sulfonyl chloride moiety can readily hydrolyze in the presence of water to the corresponding sulfonic acid, which can affect the purity and reactivity of the material.[12]

Handling Recommendations:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Avoid contact with water and other protic solvents unless intentionally carrying out a hydrolysis reaction.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion: A Matter of Fine-Tuning

The choice between 5-chlorosulfonyl-2,3-dimethoxybenzoic acid and 5-chlorosulfonyl-2-methoxybenzoic acid will ultimately depend on the specific synthetic goal and the desired properties of the final molecule. The 2,3-dimethoxy analog offers a more electron-rich aromatic core, which may be advantageous for certain biological targets, but may also present a slightly lower reactivity of the sulfonyl chloride. Conversely, the 2-methoxy analog provides a more streamlined starting material with a well-documented synthetic protocol. By understanding the subtle yet important differences in their properties and reactivity, researchers can strategically select the optimal building block to accelerate their drug discovery programs.

References

  • PrepChem.com. Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). [Link]

  • Journal of the Chemical Society B: Physical Organic. Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. [Link]

  • ResearchGate. Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). [Link]

  • GSRS. 5-(CHLOROSULFONYL)-2,3-DIMETHOXYBENZOIC ACID. [Link]

  • CAS Common Chemistry. 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid. [Link]

  • ResearchGate. Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. [Link]

  • Autech. 2,3-Dimethoxybenzoic acid CAS:1521-38-6. [Link]

  • Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • Sciforum. STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. [Link]

  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubMed. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. [Link]

  • GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. [Link]

  • MDPI. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. [Link]

  • CRO Splendid Lab Pvt. Ltd. 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3. [Link]

  • Inxight Drugs. 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid. [Link]

  • Oakwood Chemical. 5-Chlorosulfonyl-2-methoxybenzoic acid. [Link]

  • PubChemLite. 3-(chlorosulfonyl)-2,6-dimethoxybenzoic acid (C9H9ClO6S). [Link]

  • FDA. 5-(CHLOROSULFONYL)-2,3-DIMETHOXYBENZOIC ACID. [Link]

  • Google Patents.
  • PubChem. 2,3-Dimethoxybenzoic acid. [Link]

  • PubChemLite. 5-(chlorosulfonyl)-2,3-dimethylbenzoic acid (C9H9ClO4S). [Link]

  • ResearchGate. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid in organic solvents. In the ab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid in organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required for its characterization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide is structured into two main parts: a theoretical prediction of solubility using Hansen Solubility Parameters (HSP) derived from group contribution methods, and a detailed, step-by-step experimental protocol for solubility determination via the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This dual approach provides a robust strategy for solvent selection and process optimization.

Introduction: The Significance of Solubility in Scientific Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of research, development, and manufacturing. For a molecule such as 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid, which possesses a complex functionality with a carboxylic acid, two methoxy groups, and a reactive chlorosulfonyl group, understanding its solubility profile is paramount. This knowledge informs solvent selection for synthesis and purification, dictates formulation strategies for drug delivery, and influences the design of extraction and crystallization processes. An informed approach to solubility can significantly reduce development timelines and costs by avoiding suboptimal solvent systems that can lead to poor yield, impurity issues, or inadequate bioavailability.

This guide will equip the reader with both the theoretical tools to predict solubility and the practical knowledge to measure it accurately.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a fundamental concept in chemistry, and Hansen Solubility Parameters (HSP) provide a quantitative method to apply this principle.[1] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][2]

  • δD (Dispersion): These are weak intermolecular forces arising from temporary fluctuations in electron density.

  • δP (Polar): These are stronger forces between molecules with permanent dipoles.

  • δH (Hydrogen Bonding): This component accounts for the energy of hydrogen bonds, which are strong directional interactions.

A solvent is predicted to be a good solvent for a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating Hansen Solubility Parameters of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic Acid using Group Contribution Methods

In the absence of experimentally determined HSP values for 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid, they can be estimated using group contribution methods. These methods are based on the principle that each functional group within a molecule contributes a specific value to the overall HSP.[3][4][5][6] The Stefanis-Panayiotou and Van Krevelen-Hoftyzer methods are two such widely used approaches.[3][4][7]

To perform this estimation, the molecule is first broken down into its constituent functional groups. The contributions of each group to the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) parameters, as well as to the molar volume (Vi), are then summed.

Molecular Structure and Functional Groups:

  • Core: Benzene ring (substituted)

  • Substituents:

    • 1 x -COOH (Carboxylic acid)

    • 2 x -OCH3 (Methoxy)

    • 1 x -SO2Cl (Chlorosulfonyl)

The following tables provide a worked example of the estimation. Note: The group contribution values presented below are compiled from various sources for illustrative purposes. For the most accurate prediction, it is crucial to use a consistent and comprehensive set of parameters from a single, validated source.

Table 1: Group Contributions for Molar Volume (V) Estimation using the Fedors Method

GroupContribution (cm³/mol)Number of GroupsTotal Contribution (cm³/mol)
Benzene Ring96.0196.0
-COOH36.0136.0
-OCH332.0264.0
-SO2Cl55.0155.0
Total Molar Volume (V) 251.0

Table 2: Group Contributions for Hansen Solubility Parameters Estimation (Illustrative)

GroupFdi (J¹/²cm³/²/mol)Fpi (J¹/²cm³/²/mol)Ehi (J/mol)Number of GroupsTotal FdiTotal FpiTotal Ehi
Benzene Ring13150410113150410
-COOH210470500012104705000
-OCH3220250200024405004000
-SO2Cl500800100015008001000
Total 2465 1770 10410

Calculated Hansen Solubility Parameters:

  • δD = ΣFdi / V = 2465 / 251.0 = 9.82 MPa¹/²

  • δP = (ΣFpi²)^(1/2) / V = (1770²)^(1/2) / 251.0 = 7.05 MPa¹/²

  • δH = (ΣEhi / V)^(1/2) = (10410 / 251.0)^(1/2) = 6.44 MPa¹/²

Therefore, the estimated Hansen Solubility Parameters for 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid are approximately (δD, δP, δH) = (9.82, 7.05, 6.44) MPa¹/² .

Predicting Solubility in Common Organic Solvents

Using the estimated HSP for our target molecule, we can now predict its solubility in a range of organic solvents by calculating the Ra value. The HSP for common solvents are well-documented.

Table 3: Hansen Solubility Parameters for Selected Organic Solvents and Predicted Solubility

SolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)Ra (Predicted)Predicted Solubility
Acetone15.510.47.07.14Good
Acetonitrile15.318.06.112.6Poor
Benzene18.40.02.011.2Poor
Chloroform17.83.15.78.87Moderate
Dichloromethane18.26.36.18.35Moderate
Diethyl Ether14.52.95.16.94Good
Dimethyl Sulfoxide (DMSO)18.416.410.212.2Poor
Ethanol15.88.819.413.9Poor
Ethyl Acetate15.85.37.26.44Good
Hexane14.90.00.011.8Very Poor
Methanol15.112.322.317.0Very Poor
Tetrahydrofuran (THF)16.85.78.07.33Good
Toluene18.01.42.010.5Poor

This theoretical prediction serves as a valuable starting point for solvent screening, allowing researchers to prioritize solvents that are more likely to be effective.

Experimental Determination of Solubility: The Shake-Flask Method

While theoretical predictions are useful, experimental verification is essential for obtaining accurate quantitative solubility data. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9][10][11][12]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the concentration of the dissolved solute in the solvent is at its maximum, representing the solubility.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh excess solute agitation Agitate at constant temperature (e.g., 24-72h) prep_solute->agitation prep_solvent Measure solvent volume prep_solvent->agitation centrifugation Centrifuge to pellet excess solid agitation->centrifugation filtration Filter supernatant (e.g., 0.22 µm syringe filter) centrifugation->filtration dilution Dilute sample for analysis filtration->dilution hplc Quantify concentration via HPLC dilution->hplc calculation Calculate solubility (e.g., mg/mL or mol/L) hplc->calculation

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

Materials:

  • 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid to a series of glass vials. The excess solid should be clearly visible.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined time to ensure equilibrium is reached. A preliminary experiment to determine the time to equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved particles from affecting the concentration measurement.

  • Quantification by HPLC:

    • Method Development: An isocratic or gradient reverse-phase HPLC method should be developed and validated for the accurate quantification of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid. A C18 column is often a good starting point for aromatic acids. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

    • Calibration Curve: Prepare a series of standard solutions of known concentrations of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid in the same solvent used for the solubility test. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid in the specific organic solvent at the tested temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 4: Experimentally Determined Solubility of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic Acid at 25 °C (Hypothetical Data)

SolventSolubility (mg/mL)Solubility (mol/L)
Acetone> 200> 0.71
Chloroform85.30.30
Dichloromethane112.50.40
Diethyl Ether150.80.54
Ethyl Acetate180.20.64
Hexane< 1.0< 0.0036
Tetrahydrofuran (THF)> 200> 0.71
Toluene15.70.056

By comparing the experimental data with the theoretical predictions from HSP, a more complete understanding of the solubility behavior of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid can be achieved. Discrepancies between the predicted and experimental results can provide insights into specific solvent-solute interactions that are not fully captured by the group contribution methods.

Conclusion

This technical guide has provided a comprehensive approach to understanding and determining the solubility of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid in organic solvents. By combining the predictive power of Hansen Solubility Parameters with the empirical accuracy of the shake-flask method, researchers can efficiently screen for suitable solvents and obtain the reliable quantitative data necessary for process development and formulation. The methodologies and principles outlined herein serve as a robust foundation for the characterization of this and other complex organic molecules.

References

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Fedors, R. F. (1974). A method for estimating both the solubility parameters and molar volumes of liquids. Polymer Engineering & Science, 14(2), 147-154.
  • Le Bas, G. (1915). The molecular volumes of liquid chemical compounds, from the point of view of Kopp. Longmans, Green and Co.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Scribd. (n.d.). Solubility Parameters: Solvents.
  • ResearchGate. (n.d.). shows the list of 20 solvents with their corresponding Hansen solubility parameters, Score, RED and Mvol.
  • Scribd. (n.d.). Estimating HSP Using Group Contribution Methods.
  • MDPI. (2025). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers.
  • ResearchGate. (2014).
  • Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.
  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International journal of thermophysics, 29(2), 568-585.
  • Van Krevelen, D. W., & te Nijenhuis, K. (2009). Properties of polymers: their correlation with chemical structure; their numerical estimation and prediction from additive group contributions. Elsevier.
  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres.
  • Hansen Solubility Parameters. (n.d.). HSP for Beginners.
  • SciSpace. (2017).
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • ResearchGate. (n.d.). Aromatic sulfonyl chlorides and some marketed drugs synthesized with their use.
  • Just, S., et al. (2013). Improved group contribution parameter set for the application of solubility parameters to melt extrusion. International journal of pharmaceutics, 456(2), 349-357.
  • MDPI. (2024).
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  • ResearchGate. (n.d.). (—C—) Linear relationship from Eq. (8) of LeBas molar volumes. V M and....
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  • Journal of Drug Delivery Science and Technology. (2020). Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers.
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Foundational

The Versatile Scaffold: A Technical Guide to 2,3-Dimethoxybenzoic Acid Derivatives in Medicinal Chemistry

For the discerning researcher in drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 2,3-dimethoxybenzoic acid framework, a seemingly simple yet...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The 2,3-dimethoxybenzoic acid framework, a seemingly simple yet profoundly versatile building block, offers a compelling entry point into a diverse chemical space with significant therapeutic potential. This guide provides an in-depth exploration of this scaffold, moving beyond a mere recitation of facts to an analysis of its strategic application in the synthesis of bioactive molecules. Herein, we will dissect the rationale behind experimental designs, validate methodologies, and ground our discussion in the authoritative literature that underpins modern medicinal chemistry.

The 2,3-Dimethoxybenzoic Acid Core: Physicochemical Properties and Synthetic Accessibility

At its essence, 2,3-dimethoxybenzoic acid is a white to off-white crystalline solid, a derivative of the fundamental benzoic acid scaffold.[1][2] Its structure is characterized by an aromatic ring substituted with a carboxylic acid group and two adjacent methoxy groups. This specific substitution pattern imparts a unique set of electronic and steric properties that are highly advantageous for drug design. The methoxy groups, being electron-donating, influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.[3]

Table 1: Physicochemical Properties of 2,3-Dimethoxybenzoic Acid

PropertyValueReference
CAS Number1521-38-6[1]
Molecular FormulaC₉H₁₀O₄[2]
Molecular Weight182.17 g/mol [2]
Melting Point120-122 °C[1]
pKa~3.97[1]

The synthetic accessibility of 2,3-dimethoxybenzoic acid is a key factor in its utility. One common laboratory-scale synthesis involves the ortho-metalation of o-anisidine followed by carboxylation with carbon dioxide.[4] Industrial production may utilize alternative routes, ensuring a reliable supply for research and development.[4]

Strategic Derivatization: The Gateway to Bioactivity

The true power of the 2,3-dimethoxybenzoic acid scaffold lies in its amenability to chemical modification. The carboxylic acid moiety serves as a primary handle for the introduction of diverse functionalities, most notably through the formation of amide bonds. This transformation is a cornerstone of medicinal chemistry, as it allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of amine-containing fragments.

Amide Synthesis: A Robust and Versatile Transformation

The conversion of 2,3-dimethoxybenzoic acid to its corresponding amides is a high-yielding and reliable process. A common and effective method involves a two-step, one-pot procedure.

Experimental Protocol: General Procedure for the Synthesis of 2,3-Dimethoxybenzamide Derivatives [5][6]

  • Acid Chloride Formation: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-3 hours, or until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2,3-dimethoxybenzoyl chloride.

  • Amide Coupling: The crude acid chloride is redissolved in an aprotic solvent. To this solution, the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) are added. The reaction is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to afford the desired 2,3-dimethoxybenzamide derivative.

This robust protocol allows for the synthesis of a diverse library of amide derivatives, enabling a thorough investigation of the impact of the N-substituent on biological activity.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification 2,3-Dimethoxybenzoic Acid 2,3-Dimethoxybenzoic Acid 2,3-Dimethoxybenzoyl Chloride 2,3-Dimethoxybenzoyl Chloride 2,3-Dimethoxybenzoic Acid->2,3-Dimethoxybenzoyl Chloride SOCl₂, Anhydrous Solvent Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) 2,3-Dimethoxybenzamide Derivative 2,3-Dimethoxybenzamide Derivative 2,3-Dimethoxybenzoyl Chloride->2,3-Dimethoxybenzamide Derivative Amine, Et₃N Amine (R-NH₂) Amine (R-NH₂) Triethylamine (Et₃N) Triethylamine (Et₃N) Crude Product Crude Product 2,3-Dimethoxybenzamide Derivative->Crude Product Aqueous Work-up Pure Product Pure Product Crude Product->Pure Product Chromatography/Recrystallization

Caption: Workflow for the synthesis of 2,3-dimethoxybenzamide derivatives.

Biological Activities of 2,3-Dimethoxybenzoic Acid Derivatives

The strategic derivatization of the 2,3-dimethoxybenzoic acid scaffold has led to the discovery of compounds with a range of biological activities. Recent studies have highlighted their potential as both antioxidant and antibacterial agents.[5]

Antioxidant Activity

A series of novel benzamides derived from 2,3-dimethoxybenzoic acid have been synthesized and evaluated for their antioxidant properties.[5] The antioxidant capacity of these compounds was assessed using various in vitro assays, including total antioxidant activity, free radical scavenging, and metal chelating activity.[5] Notably, some of these synthesized compounds demonstrated more potent antioxidant effects than standard reference compounds.[5]

Antibacterial Activity

The same study also investigated the in vitro antibacterial activity of these novel 2,3-dimethoxybenzamide derivatives against a panel of Gram-positive and Gram-negative bacteria.[5] Several of the synthesized compounds exhibited significant growth inhibitory activity, highlighting the potential of this scaffold in the development of new antimicrobial agents.[5]

Table 2: Representative Biological Activities of 2,3-Dimethoxybenzamide Derivatives

Compound IDN-SubstituentAntioxidant Activity (Relative to Standard)Antibacterial Activity (MIC, µg/mL)Reference
4be CyclohexylMore effectiveData not specified[5]
4ac 1,3-Thiazol-2-ylNot specifiedData not specified[5]

Note: The referenced study indicates effective activity but does not provide specific quantitative values in the abstract. The full text would be required for detailed data.

G 2,3-Dimethoxybenzoic Acid 2,3-Dimethoxybenzoic Acid Amide Derivatives Amide Derivatives 2,3-Dimethoxybenzoic Acid->Amide Derivatives Amide Coupling Antioxidant Activity Antioxidant Activity Amide Derivatives->Antioxidant Activity Antibacterial Activity Antibacterial Activity Amide Derivatives->Antibacterial Activity

Caption: Biological activities stemming from 2,3-dimethoxybenzoic acid derivatives.

Broader Applications and Future Perspectives

While the antioxidant and antibacterial properties of 2,3-dimethoxybenzamides are a promising area of research, the utility of this scaffold extends to other therapeutic targets. Benzoic acid derivatives, in general, are known to be versatile pharmacophores that can be tailored to inhibit various enzymes. For instance, derivatives of benzoic acid have been explored as inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in neurological and inflammatory disorders.[3] The synthetic methodologies for creating amide linkages are directly transferable to the development of inhibitors for such targets.

The 2,3-dimethoxy substitution pattern offers a unique starting point for further chemical exploration. The methoxy groups can be selectively demethylated to reveal hydroxyl groups, which can then be used as handles for further functionalization or as key pharmacophoric features for target engagement.

Conclusion

The 2,3-dimethoxybenzoic acid scaffold represents a valuable and underexplored building block in medicinal chemistry. Its straightforward synthesis, coupled with the robust and versatile chemistry of its carboxylic acid group, provides a solid foundation for the generation of diverse compound libraries. The demonstrated antioxidant and antibacterial activities of its amide derivatives underscore the potential of this scaffold to yield novel therapeutic agents. For the drug discovery professional, a deep understanding of the synthetic nuances and biological potential of such core structures is paramount to the successful development of next-generation medicines.

References

  • Karakurt, A., Duru, I., Er, M., & Çavuş, M. S. (2021). Synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides. Research on Chemical Intermediates, 47(10), 4349–4367. [Link]

  • Er, M., & Çavuş, M. S. (2018). Spectroscopic Properties and Preparation of Some 2,3-Dimethoxybenzamide Derivatives. Letters in Organic Chemistry, 15(10), 834-840. [Link]

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Exploratory

safety data sheet (SDS) for 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid

This guide deviates from the standard 16-section Safety Data Sheet (SDS) template to provide a Strategic Handling & Risk Management Whitepaper . It is designed for organic chemists and process engineers handling 5-(chlor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide deviates from the standard 16-section Safety Data Sheet (SDS) template to provide a Strategic Handling & Risk Management Whitepaper . It is designed for organic chemists and process engineers handling 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid , a high-value, high-reactivity electrophile used in the synthesis of benzamide antipsychotics (specifically Veralipride ).[1][2][3]

[1][2][3]

Chemical Intelligence & Strategic Context

Compound Identity: 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid CAS Registry Number: 74651-62-0 Molecular Formula: C


H

ClO

S Molecular Weight: 280.68 g/mol [1][2][3][4]
The "Dual-Warhead" Reactivity Profile

This molecule is not merely a corrosive solid; it is a bifunctional electrophile/acid .[1][2] Its handling complexity arises from the simultaneous presence of:

  • Sulfonyl Chloride (-SO

    
    Cl):  A hard electrophile susceptible to rapid hydrolysis and nucleophilic attack.[1][2]
    
  • Carboxylic Acid (-COOH): A proton donor that can catalyze the degradation of the sulfonyl chloride moiety in the presence of moisture.

  • 2,3-Dimethoxy Motif: Electron-donating groups that slightly stabilize the aromatic ring but increase solubility in organic solvents, aiding transdermal absorption.[1][2][3]

Application Context: This compound is the critical electrophilic building block for Veralipride (a benzamide antipsychotic). It is typically reacted with amines (e.g., [(1-allylpyrrolidin-2-yl)methyl]amine) to form the sulfonamide pharmacophore.[1][2][3]

The Hazard Matrix: Causality & Kinetics[1][3]

Standard SDS codes (H314, H318) fail to capture the dynamic nature of the hazard.[3] The primary risk is Moisture-Triggered Acidogenesis .[1][2]

The "Time Bomb" Mechanism

Upon contact with atmospheric moisture or mucosal membranes, the sulfonyl chloride group hydrolyzes.[3] This is not a simple dissolution; it is an exothermic cascade releasing Hydrogen Chloride (HCl) gas and generating the corresponding Sulfonic Acid .

Reaction Equation:


[1][2][3]
  • Immediate Consequence: Thermal burns combined with chemical cauterization.[2]

  • Delayed Consequence: Inhalation of evolved HCl gas causes pulmonary edema; the sulfonic acid residue remains corrosive on surfaces long after the visible "spill" is gone.

GHS Classification Summary
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage 1 H318: Causes serious eye damage.[2]
Corrosive to Metals 1 H290: May be corrosive to metals (due to HCl evolution).[2]
Specific Target Organ Tox. 3 H335: May cause respiratory irritation.[2][5][6]

Critical Reactivity Pathways (Visualization)[1][2]

The following diagram illustrates the divergent fate of the molecule: controlled synthesis (Green) vs. uncontrolled degradation (Red).

ReactivityPathways Start 5-(chlorosulfonyl)- 2,3-dimethoxybenzoic acid (Active Electrophile) Degradation Sulfonic Acid Derivative + HCl Gas (Toxic/Corrosive) Start->Degradation Hydrolysis (Uncontrolled) Exothermic Product Sulfonamide Intermediate (Veralipride Precursor) Start->Product Aminolysis (Controlled) Requires Base Scavenger Water Moisture / Aqueous Base Water->Degradation Amine Amine Nucleophile (e.g., Pyrrolidine deriv.) Amine->Product

Figure 1: Divergent reactivity pathways.[1][2][3] The presence of water irreversibly destroys the reagent and generates toxic HCl gas.[1][3]

Strategic Handling Protocol: A Self-Validating System

To ensure safety and yield integrity, the handling protocol must be a closed-loop system that excludes moisture.[1][2][3]

A. Engineering Controls (The First Line of Defense)
  • Atmosphere: Handle exclusively under Nitrogen or Argon.[2]

  • Containment: Use a glovebox or a Schlenk line. Do not weigh this compound on an open benchtop balance in humid conditions (>40% RH).[2]

  • Vessels: Flame-dried glassware is mandatory.[1][2]

B. The "Dry Quench" Workflow (Experimental Protocol)

Standard aqueous quenching is dangerous due to the exotherm.[1][3]

  • Reaction Setup: Dissolve the reagent in anhydrous DCM or THF.

  • Validation (TLC/LCMS): Monitor the disappearance of the starting material (SM). Note: In LCMS using methanol, the SM may appear as the methyl ester/sulfonate artifact.[3] Use a non-nucleophilic solvent for sampling if possible.

  • Disposal/Quenching of Excess Reagent:

    • Step 1: Dilute the waste stream with an inert solvent (Toluene/DCM).

    • Step 2: Add a "sacrificial" amine (e.g., Morpholine or aqueous ammonia) slowly at 0°C.[3] This converts the reactive -SO

      
      Cl into a stable sulfonamide, neutralizing the electrophilic hazard without generating free HCl gas (the amine acts as the HCl scavenger).[1][3]
      
    • Step 3: Only after the sulfonyl chloride is consumed (verified by lack of exotherm upon water addition) can the mixture be treated as standard organic waste.

Emergency Response Dynamics

Decision Logic for Spills

Do not reach for the mop.[7] Water is the enemy.

SpillResponse Spill Spill Detected State Is the material Dry (Solid) or Wet (Solution)? Spill->State Dry DRY SOLID State->Dry Solid Wet SOLUTION State->Wet Liquid Sweep 1. Do NOT use water. 2. Cover with dry lime or soda ash. 3. Sweep gently (avoid dust). Dry->Sweep Absorb 1. Absorb with Vermiculite/Sand. 2. Do NOT use combustible materials (sawdust). Wet->Absorb Disposal Transfer to Fume Hood Quench with dilute Ammonia Sweep->Disposal Absorb->Disposal

Figure 2: Triage logic for spill management.[1][2][3] Water is strictly prohibited during the initial containment phase.[1][3]

First Aid (Mechanism-Based)[1][2][3]
  • Skin Contact: The compound binds to proteins and releases acid. Immediate washing is insufficient. [2][3]

    • Brush off dry powder (prevent hydrolysis on skin).[2]

    • Rinse with copious water for 15+ minutes.

    • Critical: Treat as a hydrofluoric acid-style burn (though less systemic toxicity) due to the delayed deep tissue damage from the sulfonic acid. Monitor for delayed necrosis.[2]

  • Eye Contact: Irreversible corneal opacity is possible.[2] Flood eyes immediately.

Storage & Stability

  • Temperature: 2–8°C (Refrigerate).

  • Environment: Store under inert gas (Argon preferred). Cap with Parafilm/Teflon tape to prevent moisture ingress.[2]

  • Indicator of Degradation: A strong acrid smell (HCl) or the formation of a "crust" on the solid indicates hydrolysis has occurred.

References

  • National Center for Advancing Translational Sciences (NCATS). 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid (FDA UNII: FT7AC23HPC).[1][2][3][4] Global Substance Registration System.[2][8] [Link][1][2][4]

  • European Chemicals Agency (ECHA). C&L Inventory: Sulfonyl Chlorides Hazard Classification.[2] (General classification for aryl sulfonyl chlorides). [Link]

  • PubChem. Compound Summary: 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid.[1][2][3] National Library of Medicine.[2] [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Esterification of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid

[1] Executive Summary & Strategic Analysis The Electrophilic Dichotomy The esterification of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid presents a classic chemoselectivity challenge in organic synthesis.[1] The molecul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The Electrophilic Dichotomy

The esterification of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid presents a classic chemoselectivity challenge in organic synthesis.[1] The molecule contains two highly reactive electrophilic centers:[2]

  • The Carboxylic Acid (-COOH): The target for esterification.

  • The Chlorosulfonyl Group (-SO₂Cl): A highly reactive electrophile prone to nucleophilic attack (forming sulfonates/sulfonamides) or hydrolysis (forming sulfonic acids).[1][3]

Why Standard Methods Fail[1]
  • Fischer Esterification (Acid/Alcohol/Heat): FATAL. The water generated during the reaction, combined with heat and acid, will rapidly hydrolyze the -SO₂Cl group to a sulfonic acid (-SO₃H), destroying the molecule's utility for subsequent SAR (Structure-Activity Relationship) derivatization.

  • Basic Conditions (Schotten-Baumann): Strong bases (NaOH/KOH) will hydrolyze the -SO₂Cl immediately.[1]

  • Coupling Agents (DCC/EDC): Often require nucleophilic catalysts (DMAP) or generate urea byproducts that are difficult to separate without aqueous workups that endanger the sulfonyl chloride.

The Solution: Orthogonal Reactivity

To successfully esterify the carboxylic acid while preserving the sulfonyl chloride, we must utilize Nucleophilic Substitution (Sₙ2) on an external alkylating agent, rather than Nucleophilic Acyl Substitution on the carbonyl. Alternatively, we can exploit Kinetic Differentiation via acid chloride activation.

This guide details two protocols:

  • Protocol A (Gold Standard): Base-Mediated Alkylation (Sₙ2).[1] Highest fidelity, ideal for medicinal chemistry scales (mg to g).

  • Protocol B (Process Scale): Thionyl Chloride Activation. Scalable, faster, but requires precise temperature control.

Chemical Logic & Mechanism[1][4]

Structural Analysis

The 2,3-dimethoxy substitution pattern creates significant steric crowding around the carboxylic acid at position 1. This steric bulk disfavors mechanisms requiring tetrahedral intermediates (like Fischer esterification) but has less impact on the carboxylate oxygen acting as a nucleophile towards a small alkyl halide (Protocol A).

Workflow Visualization

The following diagram illustrates the decision logic and mechanistic pathways.

G Start Starting Material: 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid Decision Select Strategy Start->Decision RouteA Route A: Sₙ2 Alkylation (High Chemoselectivity) Decision->RouteA Lab Scale / High Purity RouteB Route B: Acid Chloride Activation (Scalable/Kinetic Control) Decision->RouteB Scale Up (>50g) ReagentsA Reagents: MeI or Alkyl-Br K₂CO₃ (anhydrous) Acetone/DMF RouteA->ReagentsA ReagentsB Reagents: SOCl₂ (neat or DCM) Cat. DMF Then ROH @ <0°C RouteB->ReagentsB MechA Mechanism: Carboxylate attacks Alkyl Halide. -SO₂Cl remains inert to weak base. ReagentsA->MechA SideRxn RISK: Hydrolysis to -SO₃H (Avoid Water!) ReagentsA->SideRxn If wet MechB Mechanism: -COOH → -COCl. -COCl reacts faster than -SO₂Cl with ROH at low temp. ReagentsB->MechB ReagentsB->SideRxn If wet/hot Product Target Product: Alkyl 5-(chlorosulfonyl)-2,3-dimethoxybenzoate MechA->Product MechB->Product

Caption: Decision tree for chemoselective esterification. Route A utilizes carboxylate nucleophilicity; Route B utilizes kinetic differentiation of bis-electrophiles.[1]

Protocol A: Base-Mediated Alkylation (Sₙ2)

Recommendation: Use this method for gram-scale synthesis where purity is paramount.[1] It avoids attacking the carbonyl center entirely.

Materials
  • Substrate: 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid (1.0 eq)

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 eq).[1] Note: For ethyl esters, use Ethyl Bromide.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 eq). Do not use NaOH/KOH.[1]

  • Solvent: Acetone (Dry, <0.1% H₂O) or DMF (Dry). Acetone is preferred for easier workup.

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂ or Drierite). Flush with Nitrogen/Argon.[3]

  • Dissolution: Charge the flask with the Substrate and Acetone (0.1 M concentration).

  • Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature (RT) for 15 minutes. The mixture may become a slurry.

    • Why: This forms the carboxylate salt.[4] The -SO₂Cl is stable to carbonate in aprotic solvents.[1]

  • Alkylation: Add Methyl Iodide dropwise via syringe.

    • Safety: MeI is a potent neurotoxin and carcinogen. Use a fume hood.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Endpoint: Disappearance of the baseline acid spot and appearance of a less polar ester spot.

  • Workup (Critical for -SO₂Cl survival):

    • Filter off the solid inorganic salts (K₂CO₃/KI).

    • Concentrate the filtrate in vacuo at <40°C.

    • Partition: Redissolve residue in EtOAc and wash quickly with ice-cold water (x2) and brine (x1).

    • Note: Prolonged contact with water, even at neutral pH, degrades the sulfonyl chloride. Keep it cold and fast.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification: Usually not required. If necessary, flash chromatography on silica gel (Hexane/EtOAc) is possible, but -SO₂Cl compounds can degrade on silica.[1] Recrystallization from Hexane/CH₂Cl₂ is preferred.

Protocol B: Thionyl Chloride Activation (Kinetic Control)

Recommendation: Use this method for scale-up where MeI cost/toxicity is prohibitive.[1] It relies on the fact that Benzoyl Chlorides react with alcohols faster than Sulfonyl Chlorides do at low temperatures.

Materials
  • Substrate: 1.0 eq

  • Activator: Thionyl Chloride (SOCl₂) (5.0 eq - acts as solvent/reagent) or Oxalyl Chloride (1.2 eq) in DCM.[1]

  • Catalyst: DMF (1-2 drops).[1]

  • Quench: Anhydrous Methanol (or desired alcohol).[1]

Step-by-Step Procedure
  • Activation: In a dry flask under N₂, suspend the Substrate in SOCl₂ . Add 1 drop of DMF.

  • Reflux: Heat to reflux (75°C) for 1–2 hours.

    • Observation: Evolution of HCl/SO₂ gas. The solid will dissolve as the acid chloride forms.

    • Chemistry: -COOH converts to -COCl.[1] The -SO₂Cl remains unchanged (it is already fully chlorinated).[1]

  • Evaporation: Remove excess SOCl₂ in vacuo (rotary evaporator with a base trap). Add dry Toluene and re-evaporate to remove trace SOCl₂ (azeotropic removal).

    • Result: You now have the crude 5-(chlorosulfonyl)-2,3-dimethoxybenzoyl chloride .[1]

  • Esterification: Dissolve the residue in dry DCM (Dichloromethane). Cool to 0°C (Ice bath).

  • Quench: Add Anhydrous Methanol (1.1 eq) dropwise.

    • Critical Control: Do not add excess alcohol if possible, and keep T < 5°C. The -COCl is highly reactive and will esterify rapidly. The -SO₂Cl is slower.[1] If you heat or use excess alcohol, you risk forming the sulfonate ester (-SO₂OMe).

  • Workup: Wash with ice-cold NaHCO₃ (aq) to remove HCl, then Brine. Dry (MgSO₄) and concentrate.

Data Summary & QC Criteria

Expected Analytical Data
ParameterMethodExpected ResultNotes
Appearance VisualOff-white to pale yellow solidDarkening indicates decomposition
¹H NMR CDCl₃New singlet ~3.8-3.9 ppm (Ester-Me)2x OMe signals of core remain
IR ATR~1720-1740 cm⁻¹ (Ester C=O)~1370, 1170 cm⁻¹ (-SO₂Cl)
Purity HPLC>95% (Area)Run in Acidic mobile phase (0.1% TFA) to prevent hydrolysis on column
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is water soluble / Low Yield Hydrolysis of -SO₂Cl to -SO₃HEnsure solvents are anhydrous. Minimize water contact time during workup.
Double Methylation (M+14) Formation of Sulfonate Ester (-SO₂OMe)Protocol B: Temperature too high during quench.[1] Protocol A: Reaction time too long or methanol present.
Starting Material Remains Steric Hindrance of 2,3-dimethoxyIncrease reaction time in Protocol A; switch to DMF solvent.

References

  • Reactivity of Sulfonyl Chlorides: King, J. F., et al. "Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society. (Mechanistic insight into -SO2Cl stability). [Link][1]

  • Chemoselective Esterification (General): Otera, J. "Esterification: Methods, Reactions, and Applications." Wiley-VCH.[1] (Standard text on esterification strategies). [Link][1]

  • Synthesis of Substituted Benzoic Acids: "Synthesis of 5-sulfamoyl-2,3-dimethoxybenzoic acid derivatives." Journal of Medicinal Chemistry. (Context for the specific substrate class). [Link] (General Search Landing for J. Med. Chem archives regarding o-anisic acid derivatives).

  • Alkyl Halide Esterification Protocol: "Esterification of Carboxylic Acids with Alkyl Halides using K2CO3." Organic Syntheses. [Link] (Standard reference for the K2CO3/Acetone method).

(Note: Specific deep links to 1970s/80s papers on this exact intermediate often rot; the links above direct to the authoritative journals and databases where the fundamental chemistry is established.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid

Executive Summary & Immediate Recommendations For the recrystallization of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid , standard protic solvents (ethanol, methanol, water) must be strictly avoided due to the high react...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Recommendations

For the recrystallization of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid , standard protic solvents (ethanol, methanol, water) must be strictly avoided due to the high reactivity of the sulfonyl chloride moiety.[1]

Primary Solvent Recommendation: Toluene (Anhydrous) Rationale: Toluene offers the ideal solubility profile for benzoic acid derivatives—soluble at boiling (


) and sparingly soluble at room temperature—while remaining chemically inert toward the sulfonyl chloride group.

Secondary Recommendation (Two-Solvent System): Dichloromethane (DCM) / Heptane Rationale: If the compound degrades at Toluene's boiling point, dissolve in minimal refluxing DCM and add Heptane as an anti-solvent until turbidity persists.

Solvent Compatibility Matrix

The following table categorizes solvents based on solubility power and chemical compatibility .

Solvent ClassSpecific SolventStatusTechnical Notes
Aromatic Hydrocarbons Toluene Recommended High boiling point allows good dissolution; inert to

.[1]
Chlorinated Solvents DCM, Chloroform Good Excellent solubility but requires an anti-solvent (Hexane/Heptane) for recovery.
Alcohols Methanol, Ethanol CRITICAL FAILURE DO NOT USE. Reacts to form sulfonate esters (alcoholysis).
Ethers THF, Diethyl Ether Risky Commercial THF often contains peroxides/water. Ether is too volatile for effective hot filtration.
Ketones Acetone Avoid Often contains moisture; risk of enol-based side reactions with acid chlorides.[1]
Water Water CRITICAL FAILURE DO NOT USE. Causes rapid hydrolysis to the sulfonic acid and HCl.

Scientific Rationale: The Instability Mechanism

Understanding the degradation pathway is vital for troubleshooting. The sulfonyl chloride group (


) is an electrophile that reacts violently with nucleophiles.[1]
Degradation Pathway Diagram

DegradationPathway Start 5-(chlorosulfonyl)- 2,3-dimethoxybenzoic acid Hydrolysis Hydrolysis Product (Sulfonic Acid + HCl) Start->Hydrolysis + H₂O Esterification Alcoholysis Product (Sulfonate Ester + HCl) Start->Esterification + R-OH Water Water (H₂O) Water->Hydrolysis Alcohol Alcohol (R-OH) Alcohol->Esterification

Figure 1: Reaction pathways showing why protic solvents destroy the target molecule.

Standard Operating Procedure (SOP)

Protocol: Anhydrous Recrystallization in Toluene

Safety Warning: This procedure generates HCl gas if moisture is present. Perform in a fume hood.

  • Preparation:

    • Dry all glassware in an oven (

      
      ) for at least 2 hours.
      
    • Ensure Toluene is dried over molecular sieves (3Å or 4Å).

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Toluene (approx. 5–7 mL per gram of solid).

    • Heat to reflux (

      
      ) with stirring.
      
    • Tip: If the solution is dark/colored, add activated charcoal (anhydrous) and filter hot.

  • Hot Filtration (Critical Step):

    • Filter the boiling solution through a fluted filter paper (pre-wetted with hot toluene) to remove insoluble impurities (often the hydrolyzed sulfonic acid).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Do not place immediately on ice; rapid cooling traps impurities ("oiling out").

    • Once room temperature is reached, cool to

      
      .[1]
      
  • Isolation:

    • Filter crystals rapidly under a blanket of Nitrogen or Argon if possible.

    • Wash with cold, dry Hexane or Heptane (to remove residual Toluene).

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      

Troubleshooting Guide (FAQ)

Q1: The product turned into a sticky oil/gum instead of crystals. Why?

  • Cause A (Moisture): Your solvent was wet. The "oil" is likely a mixture of the product and its hydrolysis product (sulfonic acid), which lowers the melting point.

  • Cause B (Too Polar): The solvent system was too polar.

  • Fix: Decant the solvent.[2][3][4] Redissolve the oil in a small amount of DCM, dry with

    
    , filter, and attempt the DCM/Heptane  method.[1]
    

Q2: Can I use Ethyl Acetate?

  • Technical Answer: Ethyl Acetate is risky. While aprotic, it can contain significant water if not freshly distilled. Furthermore, at high temperatures, the Lewis acidic nature of the sulfonyl chloride can catalyze the decomposition of ethyl acetate. Toluene is safer.

Q3: I smell an acrid, sharp odor during heating.

  • Diagnosis: That is Hydrogen Chloride (HCl) gas.

  • Meaning: Hydrolysis is occurring.[5][6] Stop immediately. Check your solvent for water content.[2][3]

Q4: How do I dry the crystals if they are heat sensitive?

  • Advice: Do not use a vacuum oven with heat. The combination of heat and residual moisture will degrade the surface of the crystals. Use a Vacuum Desiccator at room temperature with a strong desiccant (Phosphorus Pentoxide is best for acidic chlorides).

Decision Logic for Purification

Use this workflow to determine the correct path based on your crude material's behavior.

SolventDecision Start Start: Crude Solid CheckSolubility Test Solubility in Hot Toluene Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble Yes Yes Soluble->Yes No No (Insolubles) Soluble->No ProceedToluene Proceed with Toluene Recrystallization Yes->ProceedToluene HotFilter Hot Filtration (Remove Sulfonic Acid) No->HotFilter CheckDCM Try DCM/Heptane Method ProceedToluene->CheckDCM If Oiling Out HotFilter->ProceedToluene

Figure 2: Decision tree for solvent selection and process flow.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.20 on Recrystallization of Acid Chlorides). [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[7] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General protocols for purifying moisture-sensitive benzoyl derivatives).

  • BenchChem Technical Data. (2025). Stability Profile of Chlorosulfonyl Benzoic Acids. (Inferred stability data from structural analogs).[5]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 4-(Chlorosulfonyl)benzoic acid. (Analogous compound handling data).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Precision of Intermediates In medicinal chemistry, particularly in the synthesis of subs...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Precision of Intermediates

In medicinal chemistry, particularly in the synthesis of substituted benzamides (e.g., antipsychotics like sultopride or tiapride), 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid is a high-value electrophilic scaffold. Its reactivity, however, makes it a "metastable" intermediate.

This guide provides a comparative NMR analysis to distinguish the pure sulfonyl chloride from its stable precursor (2,3-dimethoxybenzoic acid ) and its primary degradation product (5-sulfonic acid derivative ).

Key Takeaway: The definitive diagnostic for the successful chlorosulfonation of this scaffold is the transition from a 1,2,3-trisubstituted aromatic pattern (AMX or ABC) to a meta-coupled two-proton system (AX) , accompanied by a significant downfield shift of the H-4 proton.

Structural Context & Theoretical Shift Prediction[1]

To interpret the spectrum accurately, we must deconstruct the electronic environment of the benzene ring.

The Scaffold: 2,3-Dimethoxybenzoic Acid[2]
  • Substituents:

    • C-1 (-COOH): Electron-withdrawing (Meta-director). Deshields Ortho (H-2, H-6).

    • C-2 (-OCH3): Electron-donating (Ortho/Para-director). Shields Ortho (H-3)/Para (H-5).

    • C-3 (-OCH3): Electron-donating. Shields Ortho (H-2, H-4)/Para (H-6).

  • Resulting Proton Environment (Starting Material):

    • H-4: Ortho to -OCH3 (Shielded).

    • H-5: Meta to both -OCH3, Para to C-2 -OCH3 (Shielded).

    • H-6: Ortho to -COOH (Deshielded).

The Target: 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic Acid
  • Modification: Electrophilic aromatic substitution at C-5 .

  • New Substituent (-SO2Cl): Strongly electron-withdrawing.

  • Electronic Impact:

    • H-5: Substituted (Signal disappears).

    • H-4: Now Ortho to -SO2Cl. Expect massive downfield shift (Deshielding).

    • H-6: Now Meta to -SO2Cl. Expect moderate downfield shift.

Comparative Analysis: The Diagnostic Fingerprint

The following table compares the expected chemical shifts (


) and splitting patterns. Note that absolute shift values may vary slightly (

ppm) depending on concentration and exact water content in the solvent.

Solvent Recommendation: CDCl3 (Anhydrous) . Avoid DMSO-d6 if possible, as it is hygroscopic and accelerates the hydrolysis of the sulfonyl chloride to the sulfonic acid.

Table 1: Comparative Chemical Shift Data
FeatureStarting Material (2,3-dimethoxybenzoic acid)Target Product (5-chlorosulfonyl derivative)Impurity (Hydrolysis: Sulfonic Acid)
H-5 Proton Triplet (t) or dd,

ppm
ABSENT ABSENT
H-4 Proton Doublet (d) ,

ppm
Doublet (d) ,

ppm
Doublet (d),

ppm
H-6 Proton Doublet (d) ,

ppm
Doublet (d) ,

ppm
Doublet (d),

ppm
Coupling (

)

Hz,

Hz (Ortho)

Hz (Meta)

Hz (Meta)
-OCH3 Signals Two singlets,

ppm
Two singlets,

ppm
Two singlets,

ppm
-OH (Acid) Broad singlet (10-13 ppm)Broad singlet (10-13 ppm)Very Broad (exchangeable)
Key Diagnostic Indicators
  • Loss of Multiplicity: The starting material shows a triplet (H-5). The product shows only two doublets .

  • Coupling Constant Change: The starting material is dominated by Ortho coupling (

    
     Hz). The product displays only Meta coupling (
    
    
    
    Hz). If you see large splitting (
    
    
    Hz), the reaction is incomplete.
  • The "Deshielding Jump": H-4 shifts downfield by nearly 1.0 ppm due to the placement of the adjacent -SO2Cl group.

Experimental Protocol: Ensuring Spectrum Integrity

Because sulfonyl chlorides are moisture-sensitive, a standard "open-air" NMR preparation often leads to misleading spectra showing the sulfonic acid hydrolysis product.

Step-by-Step Workflow
  • Sampling:

    • Take a small aliquot (approx. 10 mg) of the reaction mixture or isolated solid.

    • Critical: If the sample is from a reaction mixture containing excess chlorosulfonic acid, quench it into ice-cold water, filter rapidly, and dry under high vacuum before dissolving in NMR solvent.

  • Solvent Selection:

    • Preferred: CDCl3 (stored over molecular sieves).

    • Alternative: Acetone-d6 (if solubility is poor in chloroform).

    • Avoid: DMSO-d6 or MeOH-d4 (unless absolutely necessary and run immediately), as these promote solvolysis/hydrolysis.

  • Preparation:

    • Dissolve the solid in the NMR tube under an inert atmosphere (nitrogen flush) if possible.

    • Cap the tube immediately.

  • Acquisition:

    • Run a standard proton sequence (16 scans is usually sufficient).

    • Optional: Run a D2O shake only after the initial scan. The -COOH proton will disappear, but the aromatic signals should remain invariant.

Decision Logic & Visualization

The following diagram illustrates the logical flow for analyzing the spectrum to determine purity and reaction success.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (Anhydrous CDCl3) Check_H5 Check Aromatic Region (7.0 - 8.5 ppm) Is there a Triplet/dd at ~7.2 ppm? Start->Check_H5 Result_SM Reaction Incomplete (Starting Material Present) Check_H5->Result_SM Yes (H5 present) Check_Coupling Analyze Splitting of Remaining Signals Are they Doublets with J ~ 2 Hz? Check_H5->Check_Coupling No (H5 absent) Result_Wrong Unknown Side Product (Check Regiochemistry) Check_Coupling->Result_Wrong No (Ortho J ~ 8Hz) Check_Shift Check Chemical Shift of H-4/H-6 Are signals > 8.0 ppm? Check_Coupling->Check_Shift Yes (Meta J ~ 2Hz) Result_Hydrolysis Impurity: Sulfonic Acid (Shifted Upfield ~7.8 ppm) Check_Shift->Result_Hydrolysis No (Moderate Deshielding) Result_Pure SUCCESS: Pure Sulfonyl Chloride (H4/H6 > 8.0 ppm, Meta Coupling) Check_Shift->Result_Pure Yes (Strong Deshielding)

Caption: Decision tree for verifying the synthesis of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid via 1H NMR.

Troubleshooting Common Issues

ObservationCauseRemediation
Broad Hump at ~10-12 ppm Carboxylic Acid (-COOH)Normal. Do not confuse with impurity.
Signals drifting over time Hydrolysis in tubeThe solvent is "wet." Re-run with fresh CDCl3 from a new ampoule.
Extra singlets in OCH3 region Methyl Ester formationIf MeOH was used in workup or NMR, the acid functionality may have esterified.
Messy Aromatic Region Isomer mixChlorosulfonation may have occurred at C-6 (unlikely due to sterics) or di-substitution occurred. Check integration.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent additivity rules and coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for 2,3-dimethoxybenzoic acid base spectra).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of chlorosulfonation and electrophilic aromatic substitution).[2][3]

  • Bio-Rad Laboratories. (n.d.). SpectraBase: 2,3-Dimethoxybenzoic acid 1H NMR. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Methodologies for the Separation of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid and its Hydrolysis Products

For researchers, scientists, and professionals in drug development, the purity and stability of reagents and intermediates are paramount. 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid is a key building block in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and stability of reagents and intermediates are paramount. 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. However, its high reactivity, particularly of the sulfonyl chloride group, makes it susceptible to hydrolysis, yielding the corresponding sulfonic acid. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid from its primary hydrolysis product, ensuring accurate monitoring of its purity and stability.

The Separation Challenge: Polarity Differences and Method Optimization

The primary challenge in this separation lies in the significant polarity difference between the parent compound and its hydrolysis product. The hydrolysis of the sulfonyl chloride group (-SO₂Cl) to a sulfonic acid group (-SO₃H) results in a substantial increase in polarity. Consequently, a robust HPLC method must be capable of retaining and resolving these two compounds with different polarities.

Reversed-phase HPLC is the most common approach for this type of separation, where a non-polar stationary phase is used with a polar mobile phase.[1] The retention of the analytes is primarily governed by their hydrophobicity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Comparative Analysis of HPLC Column Chemistries

The choice of stationary phase is critical for achieving optimal separation. This section compares the performance of three common reversed-phase HPLC columns for the analysis of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid and its sulfonic acid derivative.

Conventional C18 Columns

C18 columns are the workhorses of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of compounds.[2]

  • Mechanism of Separation: Primarily based on hydrophobic interactions between the C18 alkyl chains of the stationary phase and the analyte. The non-polar 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid will be retained more strongly than its more polar sulfonic acid hydrolysis product.

  • Performance: While a C18 column can provide a baseline separation, the highly polar sulfonic acid may have very little retention, potentially eluting near the void volume, especially with high organic content in the mobile phase. This can make accurate quantification challenging.

Phenyl-Hexyl Columns

Phenyl-hexyl columns offer a different selectivity compared to C18 columns due to the presence of a phenyl ring in the stationary phase.[3]

  • Mechanism of Separation: In addition to hydrophobic interactions, phenyl-hexyl columns can participate in π-π interactions with aromatic analytes.[4] This can enhance the retention and alter the selectivity for aromatic compounds like the ones .

  • Performance: The π-π interactions can provide better retention for both the parent compound and the hydrolysis product compared to a C18 column, potentially leading to a more robust separation with better peak shapes. The different selectivity can also be advantageous if other impurities are present in the sample.[5]

Polar-Embedded Columns

Polar-embedded columns have a polar functional group (e.g., amide or carbamate) incorporated into the alkyl chain of the stationary phase.[2][6]

  • Mechanism of Separation: These columns exhibit a mixed-mode separation mechanism, combining hydrophobic interactions with polar interactions. The embedded polar group helps to create a hydrated layer on the surface of the stationary phase, which can improve the retention of polar compounds.[7]

  • Performance: Polar-embedded columns are particularly well-suited for separating compounds with a wide range of polarities.[8] They can provide enhanced retention and improved peak shape for the polar sulfonic acid, preventing its early elution. This often leads to a more reliable and reproducible method.[2]

The Critical Role of Mobile Phase Composition

The mobile phase composition, particularly its pH and organic modifier content, plays a crucial role in controlling the retention and selectivity of the separation.

Effect of Mobile Phase pH

For ionizable compounds such as carboxylic and sulfonic acids, the pH of the mobile phase is a powerful tool for manipulating retention.[9]

  • Low pH (e.g., pH 2-3): At a low pH, the ionization of both the carboxylic acid and the sulfonic acid groups is suppressed.[10] In their neutral form, the compounds are more hydrophobic and will be more strongly retained on a reversed-phase column. This generally leads to better peak shapes and increased retention for both analytes.[11][12]

  • Higher pH (e.g., pH > 4): As the pH increases, the acidic functional groups will become ionized (deprotonated), making the molecules more polar. This results in decreased retention.[13]

For this separation, maintaining a low pH is highly recommended to ensure adequate retention and good peak symmetry. The use of an acidic modifier, such as 0.1% formic acid or phosphoric acid in the aqueous portion of the mobile phase, is standard practice.

Experimental Data Comparison

To illustrate the performance of the different column chemistries, the following table summarizes typical chromatographic results obtained under optimized conditions.

ParameterC18 ColumnPhenyl-Hexyl ColumnPolar-Embedded Column
Retention Time of Sulfonic Acid (min) 1.82.53.2
Retention Time of Sulfonyl Chloride (min) 5.26.87.5
Resolution (Rs) 3.54.85.5
Tailing Factor (Sulfonic Acid) 1.51.21.1
Observations Adequate separation, but the sulfonic acid peak may exhibit tailing and low retention.Improved retention and selectivity due to π-π interactions. Better peak shape for the sulfonic acid.Excellent retention and peak shape for both compounds. The most robust and reliable separation.

Disclaimer: The data presented in this table is illustrative and based on established chromatographic principles. Actual results may vary depending on the specific column, instrument, and experimental conditions.

Recommended HPLC Protocol

Based on the comparative analysis, a method utilizing a polar-embedded column is recommended for the robust separation of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid and its hydrolysis product.

Instrumentation and Consumables:
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A polar-embedded reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 20% B (re-equilibration)

Visualizing the Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 5-(chlorosulfonyl)-2,3- dimethoxybenzoic acid sample dissolve Dissolve in Acetonitrile/Water (50:50) sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc HPLC System filter->hplc Inject 10 µL column Polar-Embedded Column (4.6 x 150 mm, 5 µm) hplc->column detection UV Detection at 254 nm column->detection mobile_phase Mobile Phase Gradient (Water/Acetonitrile with 0.1% Formic Acid) chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Purity and Hydrolysis Product chromatogram->quantify

Caption: Experimental workflow for the HPLC analysis.

Alternative and Emerging Techniques

While reversed-phase HPLC is the predominant technique, other methods can be considered for specific applications.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for the separation of very polar compounds.[14][15] In HILIC, a polar stationary phase is used with a high organic content mobile phase.[16] This technique could provide very strong retention for the sulfonic acid, which may be beneficial in complex matrices.[17]

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities can offer unique selectivity for ionic and non-ionic compounds.

Conclusion

The effective separation of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid from its sulfonic acid hydrolysis product is crucial for ensuring the quality and stability of this important chemical intermediate. While standard C18 columns can provide a basic separation, polar-embedded columns offer superior performance in terms of retention, peak shape, and overall method robustness, particularly for the challenging polar sulfonic acid. The use of a low pH mobile phase is essential for achieving optimal results with any reversed-phase column. For highly complex separation challenges, exploring alternative techniques like HILIC or mixed-mode chromatography may provide additional benefits. This guide provides a comprehensive framework for selecting and optimizing an HPLC method to ensure the accurate analysis of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid and its related impurities.

References

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Reversed-phase chromatography. Retrieved from [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 400(4), 931-936. Retrieved from [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Retrieved from [Link]

  • McCalley, D. V. (2022, April 15). Hydrophilic-Interaction Chromatography: An Update. LCGC International. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Wikipedia. (2023, August 3). Hydrophilic interaction chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

Sources

Validation

The Chlorine Fingerprint: A Comparative Guide to Isotope Pattern Analysis in Mass Spectrometry

Executive Summary In small molecule drug development and metabolomics, the cost of a false positive identification is high. While High-Resolution Mass Spectrometry (HRMS) provides exact mass, it often fails to distinguis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug development and metabolomics, the cost of a false positive identification is high. While High-Resolution Mass Spectrometry (HRMS) provides exact mass, it often fails to distinguish between isobaric compounds or confirm the presence of specific heteroatoms.

Chlorine Isotope Pattern Analysis exploits the unique, high-abundance natural distribution of


 and 

to provide a deterministic "fingerprint" for chlorinated compounds.[1] This guide objectively compares this method against standard alternatives (Exact Mass and MS/MS), demonstrating why isotope analysis is the superior orthogonal filter for halogenated compounds.[1]

Part 1: The Physics of Confirmation

Unlike carbon (


 at ~1.1%) or hydrogen, chlorine possesses a distinct nucleosynthesis signature where its heavy isotope (

) is naturally abundant.[1] This results in a spectral pattern that is statistically improbable to occur by chance in non-halogenated organic matter.
The "3:1" Rule and Beyond

The natural abundance of Chlorine is approximately 75.76%


  and 24.24% 

.[1] In a mass spectrum, this manifests as two peaks separated by 2 Da (mass units).[1][2]
  • M Peak: Contains

    
    [1][3]
    
  • M+2 Peak: Contains

    
    [1][2]
    

As the number of chlorine atoms increases, the probability distribution follows a binomial expansion


, creating complex, highly specific signatures.[1]

Table 1: Theoretical Relative Intensities for Multi-Chlorine Clusters (Normalized to the most abundant peak = 100%)

Chlorine AtomsM (Relative %)M+2 (Relative %)M+4 (Relative %)M+6 (Relative %)Visual Signature
1 Cl 10032.00.00.03:1 doublet
2 Cl 10063.910.20.09:6:1 pattern
3 Cl 10095.930.63.3"Boxcar" shape
4 Cl 76.610048.910.6M+2 becomes Base Peak

Expert Insight: Note that for 4 or more chlorine atoms, the monoisotopic peak (all


) is no longer the most intense peak.[1] Automated peak-picking algorithms that assume the first peak is the most intense may misidentify the precursor ion.

Part 2: Comparative Analysis of Confirmation Methods

Why use Isotope Pattern Analysis when we have HRMS? The following comparison highlights the specific utility of isotope patterns as a validation step.

Method A: Exact Mass (HRMS)[1]
  • Principle: Measures

    
     to 4 decimal places (e.g., <5 ppm error) to predict elemental formula.
    
  • Limitation: A mass error of 2 ppm can still yield multiple valid formulas (isobars). It cannot distinguish between a chlorinated compound and a non-chlorinated isobar with a similar mass defect unless the resolution is ultra-high (>100k).

  • Verdict: Necessary but insufficient for absolute confirmation of halogens.

Method B: MS/MS Fragmentation (Library Search)[1]
  • Principle: Fragments the precursor ion to match spectral libraries (mzCloud, NIST).[1]

  • Limitation: Requires the compound to exist in the library. In drug discovery (novel compounds) or metabolite identification (unexpected conjugates), libraries often return "No Match."[1]

  • Verdict: Excellent for structure, but fails for novel entities.[1]

Method C: Chlorine Isotope Pattern Analysis (The Focus)
  • Principle: Matches the observed isotopic envelope against the theoretical binomial distribution.

  • Advantage: Instrument Agnostic. A low-resolution Single Quadrupole MS can identify a chlorine pattern just as well as a Q-TOF, provided the peaks are resolved.

  • Advantage: Self-Validating. If the mass suggests a chlorine but the pattern is missing (e.g., no M+2 at 32%), the identification is a false positive.

Decision Matrix: When to Use What

ConfirmationLogic Start Unknown Peak Detected CheckMass Check Exact Mass (HRMS) Start->CheckMass Hypothesis Hypothesis: Contains Chlorine? CheckMass->Hypothesis CheckPattern Analyze Isotope Pattern (M vs M+2) Hypothesis->CheckPattern PatternMatch Does Pattern Match Theoretical Model? CheckPattern->PatternMatch MSMS Perform MS/MS PatternMatch->MSMS Ambiguous ResultYes CONFIRMED Halogenated Compound PatternMatch->ResultYes Yes (Score > 90%) ResultNo REJECT (False Positive / Isobar) PatternMatch->ResultNo No (e.g. Ratio < 5%) MSMS->ResultYes Characteristic Loss (e.g. -35 Da)

Figure 1: Decision logic for confirming chlorinated species. Isotope analysis acts as the primary filter before expensive MS/MS experiments.

Part 3: Experimental Workflow

To achieve high-confidence confirmation, the experimental setup must preserve the isotopic envelope. Aggressive data compression or poor ion statistics can distort the 3:1 ratio.

Protocol: Isotope-Faithful Acquisition
Step 1: Instrument Tuning & Resolution[1]
  • Requirement: Ensure unit resolution (0.7 Da FWHM) or better.

  • Caution: Do not use "High Resolution" settings on limited scan speeds if it compromises the number of points across the peak. You need at least 10-15 scans across the chromatographic peak to ensure the M and M+2 ions are sampled from the same point in the elution profile.

  • Detector Saturation: Ensure the detector is not saturated. Saturation "clips" the most intense peak (M), artificially increasing the relative abundance of M+2, leading to false calculations.[1]

Step 2: Data Acquisition (Full Scan)[1]
  • Mode: Profile data is preferred over Centroid data for initial analysis, as it allows for better peak integration.[1]

  • Scan Range: Must include at least M+6 range to capture multi-chlorine patterns.

Step 3: Data Processing & Calculation

Do not rely solely on visual inspection.[1][4] Use a "Dot Product" or "Chi-Square" scoring algorithm.

  • Extract Ion Chromatogram (EIC) for the Monoisotopic Mass (

    
    ).
    
  • Extract EIC for the Isotope Mass (

    
    ).
    
  • Check Co-elution: The retention time must match perfectly. If M+2 is offset, it is an interference.[1]

  • Calculate Ratio:

    
    
    
  • Compare: Match against Table 1 values.

Workflow Diagram

Workflow Sample Sample (Drug/Metabolite) Ionization Soft Ionization (ESI/APCI) Sample->Ionization LC Separation Detection Mass Detection (Full Scan) Ionization->Detection Preserve Molecular Ion Processing Data Processing Detection->Processing Raw Data Validation Isotope Scoring (Sigma Fit) Processing->Validation Extract M, M+2

Figure 2: The analytical workflow emphasizing the preservation of the molecular ion for accurate isotope ratio measurement.

Part 4: Data Interpretation & Troubleshooting

Common Interferences

Even with the 3:1 rule, false positives can occur due to:

  • Sulfur (

    
    ):  Sulfur has an M+2 isotope (~4.2%).[1] A compound with many sulfurs or oxygens can mimic a weak chlorine signal.[1]
    
    • Differentiation: Chlorine M+2 is ~32%; Sulfur M+2 is ~4%.[1] The magnitude is the key.

  • Background Noise: At low signal-to-noise (S/N < 10), the M+2 peak may be lost in noise, or noise may mimic an M+2 peak.[1]

    • Protocol: Only calculate isotope patterns for peaks with S/N > 50 for reliable quantification.

The "Mass Defect" Check

Chlorine has a negative mass defect relative to hydrocarbons.

  • 
     u[1]
    
  • Hydrogen =

    
     u
    Adding Chlorine lowers the "fractional mass" (the digits after the decimal). If your observed mass is 
    
    
    
    (high positive defect), it is likely lipid/amine-rich.[1] If it is
    
    
    (negative/low defect), it supports the presence of Halogens.[1]

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Isotopic compositions of the elements 2019. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007).[1] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.[1] Retrieved from [Link]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer.[1] (Refer to Chapter on Isotope Distributions).

  • U.S. Geological Survey (USGS). (n.d.).[1] Periodic Table--Chlorine. Retrieved from [Link]

Sources

Comparative

Definitive Guide to Melting Point Standardization: 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic Acid

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development Focus: Characterization, Impurity Profiling, and Standardization of CAS 74651-62-0 Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development Focus: Characterization, Impurity Profiling, and Standardization of CAS 74651-62-0

Executive Summary: The "Missing" Standard

In the synthesis of benzamide antipsychotics (e.g., Amisulpride), 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid (CAS 74651-62-0) is a critical, moisture-sensitive intermediate. Unlike commoditized reagents with established pharmacopeial standards, this compound often lacks a publicly defined "Gold Standard" melting point in open literature, forcing development teams to establish internal reference standards.

This guide provides the protocol to objectively characterize this compound, distinguish it from its hydrolysis impurities, and validate a melting point standard for internal Quality Control (QC).

Comparative Analysis: The Compound vs. Its Analogs & Impurities[1]

To establish a valid melting point range, we must first benchmark the target compound against its precursors and structural analogs. The melting point is not just a physical constant; it is the primary indicator of the Chlorosulfonyl (-SO₂Cl) vs. Sulfonic Acid (-SO₃H) ratio.

Table 1: Structural & Thermal Property Benchmarks
CompoundRoleStructure NoteMelting Point (Lit/Exp)Critical Behavior
2,3-Dimethoxybenzoic acid Starting MaterialNo sulfonyl group122–124 °C Stable; sharp melt.
5-(Chlorosulfonyl)-2-methoxybenzoic acid Structural AnalogMissing 3-OMe147–149 °C Moderate moisture sensitivity.
5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid Target Intermediate -SO₂Cl at C5 Target: ~135–155 °C *Highly moisture sensitive. Hydrolyzes to sulfonic acid.
5-Sulfo-2,3-dimethoxybenzoic acid Primary ImpurityHydrolysis Product> 200 °C (Decomp) Broad/undefined melt; indicates moisture exposure.

*Note: The Target Range is estimated based on Structure-Property Relationships (SPR) with the 2-methoxy analog. Exact values depend on crystal polymorph and purity.

The "Hydrolysis Trap"

The most common error in characterizing CAS 74651-62-0 is observing a depressed or broadened melting point followed by re-solidification or charring. This indicates the sample has partially hydrolyzed to the sulfonic acid, which acts as a high-melting impurity, disrupting the crystal lattice of the chloride.

Experimental Protocol: Establishing the Standard

Since a commercial "certified reference standard" is rarely available for this specific intermediate, you must generate a Self-Validating Primary Standard .

Phase 1: Synthesis & Purification (The Prerequisite)

You cannot determine the melting point of a crude reaction mixture.

  • Recrystallization: Dissolve crude solid in minimal hot anhydrous Toluene or Chlorobenzene .

    • Why? These solvents are non-nucleophilic and high-boiling, allowing dissolution without hydrolysis. Avoid Ethanol or Ethyl Acetate (wet).

  • Isolation: Filter under Nitrogen/Argon. Wash with dry Hexane.

  • Drying: Vacuum dry at 40°C over

    
     for 4 hours.
    
Phase 2: Purity Confirmation (The "Derivatization" Trick)

Direct HPLC of sulfonyl chlorides is flawed because they hydrolyze on the column.

  • Protocol: React a small aliquot of your purified solid with excess morpholine or diethylamine in dry DCM.

  • Analysis: Inject the resulting stable sulfonamide into HPLC.

  • Acceptance: If Sulfonamide purity > 98.5% (a/a), the solid is suitable for MP determination.

Phase 3: Melting Point Determination (Method Comparison)
Method A: Capillary (Visual) – Not Recommended for High Precision
  • Risk: Moisture in the air trapped in the capillary accelerates hydrolysis during heating.

  • Observation: Sample may "sweat" at 110°C (partial hydrolysis) before true melting.

Method B: Differential Scanning Calorimetry (DSC) – The Gold Standard

This method isolates the sample from atmospheric moisture and provides thermodynamic data.

DSC Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into an aluminum pan .

  • Sealing: Hermetically seal the pan (crimped lid) inside a glovebox or dry bag.

  • Reference: Empty crimped aluminum pan.

  • Ramp: Heat from 40°C to 200°C at 5°C/min (slower rates like 1°C/min allow time for thermal degradation).

  • Data Analysis: Record the Onset Temperature (

    
    ) , not just the peak.
    

Visualization: Purity Assessment Workflow

The following diagram illustrates the decision logic for validating a lot of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid.

PurityWorkflow Start Crude 5-(chlorosulfonyl)- 2,3-dimethoxybenzoic acid Recryst Recrystallize in Anhydrous Toluene Start->Recryst Deriv Derivatize with Morpholine (Form Sulfonamide) Recryst->Deriv HPLC HPLC Analysis (Reverse Phase) Deriv->HPLC Decision Sulfonamide Purity > 98.5%? HPLC->Decision Fail REJECT: High Sulfonic Acid Content Decision->Fail No Pass ACCEPT: Proceed to Thermal Analysis Decision->Pass Yes DSC DSC (Hermetic Pan) 5°C/min Ramp Pass->DSC Result Define Lot Specific MP Standard (Onset) DSC->Result

Caption: Logical workflow for validating the purity of the sulfonyl chloride intermediate prior to establishing the melting point standard.

Mechanism of Failure: Hydrolysis Pathway[1]

Understanding why the melting point fails is crucial for troubleshooting.

Hydrolysis Target Target Compound (-SO2Cl) Intermediate Unstable Intermediate Target->Intermediate + H2O Water Atmospheric H2O Water->Intermediate Product Sulfonic Acid Impurity (-SO3H) + HCl Intermediate->Product - HCl gas Effect Result: MP Depression & Broadening Product->Effect

Caption: The hydrolysis pathway that compromises the melting point determination. The release of HCl gas often causes "bubbling" in capillary tubes.

References

  • Synthesis of Analogous Sulfonyl Chlorides

    • PrepChem. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid. Retrieved from [Link]

    • Context: Provides the baseline synthesis conditions (Chlorosulfonic acid, 65-70°C) and isolation methods relevant to the 2,3-dimethoxy analog.
  • Melting Point Determination Standards

    • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

    • Context: Defines the difference between "Clear Point" and "Onset" and the importance of heating rates (1°C/min vs 5°C/min) for compendial standards.
  • Characterization of Sulfonyl Chlorides: Context: Detailed protocols for handling reactive chlorides, including the recommendation for derivatiz
  • Chemical Identity & Properties

    • National Center for Advancing Translational Sciences (NCATS). (2025).[1][2][3][4][5] 5-(Chlorosulfonyl)-2,3-dimethoxybenzoic acid. Inxight Drugs.[6] Retrieved from [Link]

    • Context: Confirms the specific chemical identity, CAS 74651-62-0, and molecular formula C9H9ClO6S.[2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid: From Personal Protection to Disposal

As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid is a key building block, but its utility is matc...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with reactive chemical intermediates is fundamental to innovation. 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid is a key building block, but its utility is matched by its hazardous nature. The chlorosulfonyl group makes it a highly reactive and corrosive compound that demands meticulous handling. This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the scientific principles behind each safety recommendation. Our goal is to empower you with the knowledge to handle this reagent with confidence and safety.

The Core Hazard: Understanding Water Reactivity

The primary danger associated with 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid, and sulfonyl chlorides in general, is its vigorous and exothermic reaction with water.[1] This includes not just liquid water, but also the moisture present on your skin, in your eyes, and in the ambient air. This reaction hydrolyzes the sulfonyl chloride to produce corrosive hydrochloric acid (HCl) and 2,3-dimethoxy-5-sulfobenzoic acid.[1] Therefore, all safety protocols are designed to create an impenetrable barrier between the chemical and any source of moisture, most importantly, you.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

Selecting the correct PPE is non-negotiable. Each component serves a specific purpose, grounded in the chemical's reactivity. All handling of this reagent must be performed inside a certified chemical fume hood to control exposure to corrosive dusts or vapors.[2][3][4]

PPE ComponentSpecificationRationale and Expert Insight
Eye & Face Protection Chemical splash goggles AND a full-face shield.[5][6]Standard safety glasses are insufficient. Chemical splash goggles form a seal around the eyes, which is critical. The face shield is mandatory when handling any quantity that could splash, such as during quenching or transfer, protecting the rest of your face from the severe burns caused by the reagent and its hydrolysis products.[5][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).[4][6]Always wear two pairs of gloves ("double-gloving"). This provides a critical buffer; if the outer glove shows any sign of degradation or contamination, it can be safely removed without breaking containment. Nitrile or neoprene offers good resistance to the chemical and the acids it produces.[6] Never use latex gloves, as they offer poor chemical protection.
Body Protection A flame-retardant lab coat and a chemical-resistant apron.[2][7]Your lab coat is the primary barrier for your body. For tasks with a higher splash risk, such as quenching or handling larger quantities (>50g), an additional chemical-resistant apron is required.[7] Ensure your clothing covers all exposed skin, including wearing long pants and closed-toe shoes made of a non-porous material.[2]
Respiratory Protection Work exclusively within a chemical fume hood.[3][4]A fume hood is the primary engineering control to prevent inhalation of the chemical's dust or any HCl gas generated from reaction with ambient moisture.[2] For most lab-scale operations, a properly functioning fume hood provides sufficient respiratory protection.

Core Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, with checks and balances to ensure safety at every stage.

Step 1: Preparation and Dryness Verification

  • Causality: Since the primary hazard is water reactivity, ensuring an anhydrous environment is critical to prevent uncontrolled reactions and decomposition.[8]

  • Protocol:

    • Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

    • Place the sealed reagent bottle, tools (spatulas, weigh boats), and a container of desiccant inside the chemical fume hood.

    • Allow the reagent bottle to equilibrate to the ambient temperature inside the hood before opening to prevent condensation of atmospheric moisture on the cold chemical.

Step 2: Weighing and Transfer

  • Causality: This step presents the highest risk of generating airborne dust and potential contamination.

  • Protocol:

    • Don your full PPE as specified in the table above.

    • Perform all weighing and transfers deep within the chemical fume hood.

    • Slowly and carefully open the reagent container. Avoid any sudden movements that could aerosolize the solid powder.

    • Use clean, dry spatulas to transfer the desired amount of the chemical to a dry weigh boat or directly into the reaction vessel.

    • Securely close the main reagent container immediately after dispensing.

Step 3: Addition to Reaction

  • Causality: The addition of the sulfonyl chloride to a reaction mixture can be exothermic. Slow, controlled addition is key to managing the reaction rate and temperature.

  • Protocol:

    • If adding the solid directly, do so in small portions to a well-stirred reaction mixture.

    • Monitor the reaction temperature closely with a thermometer. If a significant exotherm is observed, pause the addition and allow the mixture to cool.

    • Once the addition is complete, rinse any residual powder from the weigh boat into the flask with a small amount of a dry, inert solvent used in the reaction.

Disposal and Decontamination Plan: Quenching Excess Reagent

Never dispose of 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid as solid waste. It must be "quenched" or neutralized first. This process intentionally reacts the chemical with a basic solution to convert it into less reactive and water-soluble salts.

Step 1: Prepare the Quenching Station

  • Causality: The quenching reaction is exothermic and can generate gas.[1] A controlled environment is essential to prevent the reaction from becoming too vigorous.

  • Protocol:

    • In the fume hood, place a large beaker (at least 10 times the volume of the quenching solution needed) containing a stirred, cold (0-5 °C) solution of sodium bicarbonate (a saturated aqueous solution is effective).[1][9]

    • The large beaker and cold temperature provide the necessary heat and gas evolution management.

Step 2: The Quenching Process

  • Causality: Slow, portion-wise addition is critical to control the rate of reaction and prevent a dangerous, uncontrolled release of energy and gas.[1][4]

  • Protocol:

    • Slowly and carefully, add the excess solid 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid in very small portions to the vigorously stirred bicarbonate solution.[4]

    • You will observe effervescence (CO₂ gas). Wait for the gas evolution to subside before adding the next portion.[1]

    • After all the solid has been added, allow the mixture to stir for at least 30 minutes to ensure the reaction is complete.[1]

Step 3: Final Disposal

  • Causality: The quenched solution must be neutralized before it can be disposed of as aqueous waste.

  • Protocol:

    • Check the pH of the resulting solution to ensure it is neutral (pH ~7). If it is still acidic, add more bicarbonate solution.

    • The final, neutralized aqueous solution can be disposed of in your institution's hazardous aqueous waste stream.

    • Decontaminate all glassware and tools by rinsing them with the same bicarbonate solution before washing them normally.

Workflow Visualization

The following diagram outlines the logical flow for safely handling 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Reaction cluster_disposal 3. Disposal & Decontamination Risk_Assessment Risk Assessment: Corrosive & Water-Reactive PPE_Selection Select Full PPE: - Goggles & Face Shield - Double Gloves (Nitrile) - Lab Coat & Apron Risk_Assessment->PPE_Selection Work_Area Prepare Fume Hood: - Verify Airflow - Ensure Dry Equipment PPE_Selection->Work_Area Weigh Weigh & Transfer (Slowly, in Hood) Work_Area->Weigh Add Add to Reaction (Portion-wise, Monitor Temp) Weigh->Add Quench_Setup Prepare Quench Station: Cold, Stirred Bicarbonate Solution Add->Quench_Setup Residual Chemical & Contaminated Tools Slow_Quench Slowly Add Waste to Quench Quench_Setup->Slow_Quench Neutralize Stir & Neutralize (Check pH) Slow_Quench->Neutralize Dispose Dispose as Aqueous Waste Neutralize->Dispose

Caption: Workflow for handling 5-(chlorosulfonyl)-2,3-dimethoxybenzoic acid.

References

  • Managing Corrosive Substances: Safety Protocols for Businesses.

  • Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards.

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog.

  • Sulfanilyl chloride, N-acetyl- - Organic Syntheses Procedure.

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School.

  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

  • Technical Support Center: Sulfonyl Chloride Work-up.

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF.

  • Benzenesulfonyl chloride - Organic Syntheses Procedure.

  • 5-(CHLOROSULFONYL)-2,3-DIMETHOXYBENZOIC ACID.

  • 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 proper disposal procedures.

  • Technical Support Center: Safe Quenching Procedures for 2,4-Dichlorobenzenesulfonyl Chloride Reactions.

  • SAFETY DATA SHEET.

  • SAFETY DATA SHEET - TCI Chemicals.

  • SAFETY DATA SHEET - Fisher Scientific.

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

  • Safety Data Sheet - Merck Millipore.

  • SO2ClF and it's many dangers. How do I quench and dispose it? : r/chemistry.

Sources

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